

2-Aminoadamantane Hydrochloride: A Comprehensive Technical Guide to its Biological Activities

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Compound of Interest

Compound Name: 2-Aminoadamantane
hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoadamantane hydrochloride, widely known as amantadine hydrochloride, is a synthetically produced tricyclic amine of the adamantane family.[1] Initially developed as an antiviral agent for the prophylaxis and treatment of influenza A infections, its therapeutic applications have expanded to the realm of neurology, particularly in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[2][3] This guide provides an in-depth technical overview of the biological activities of **2-aminoadamantane hydrochloride**, focusing on its molecular mechanisms, quantitative pharmacological data, and the experimental methodologies used to elucidate its effects.

Antiviral Activity: Inhibition of Influenza A M2 Proton Channel

The primary antiviral mechanism of **2-aminoadamantane hydrochloride** is the blockade of the M2 proton channel of the influenza A virus.[3][4] This viral protein is essential for the uncoating of the virus within the host cell.[5] By inhibiting the M2 ion channel, amantadine prevents the influx of protons into the viral core, a crucial step for the dissociation of the viral

ribonucleoprotein (vRNP) complex from the matrix protein (M1) and its subsequent release into the cytoplasm for replication.[5][6]

Quantitative Data: M2 Proton Channel Inhibition

The inhibitory potency of **2-aminoadamantane hydrochloride** against the influenza A M2 proton channel has been quantified in various studies. The following table summarizes key quantitative data.

Parameter	Virus Strain/System	Value	Reference(s)
IC50	Influenza A/Udorn/72 (in oocytes)	$16.0 \pm 1.1 \mu\text{M}$	[7]
Kd (apparent)	M2 transmembrane peptide in dodecylphosphocholine micelles	$8 \times 10^{-9} \pm 1 \times 10^{-9} \text{ MF}^3$	[8]

Neurological Activity: NMDA Receptor Antagonism

In the central nervous system, **2-aminoadamantane hydrochloride** functions as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[4] This action is central to its efficacy in treating Parkinson's disease and other neurological conditions.[2] Amantadine binds to the ion channel pore of the NMDA receptor, thereby blocking the influx of calcium ions (Ca^{2+}) that is triggered by the binding of glutamate and a co-agonist (glycine or D-serine).[9] A unique aspect of its mechanism is that it accelerates the closure of the NMDA receptor channel, contributing to the overall inhibition of glutamatergic neurotransmission.[10][11]

Quantitative Data: NMDA Receptor Antagonism

The affinity and inhibitory concentration of **2-aminoadamantane hydrochloride** for the NMDA receptor have been determined through various experimental models.

Parameter	Experimental System	Value	Reference(s)
Ki	Rat brain membranes	10 μ M	[4]
IC50	Neuronal receptors at -67 mV	39 μ M	[12]
Kd	Open channel of NMDA receptors	110 μ M	[10]

Experimental Protocols

Electrophysiology: Whole-Cell Patch-Clamp Recording for NMDA Receptor Antagonism

Objective: To characterize the inhibitory effects of **2-aminoadamantane hydrochloride** on NMDA receptor-mediated currents.

Methodology:

- **Cell Preparation:** Primary cultures of rat cortical neurons or cell lines (e.g., HEK293) expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A) are prepared on glass coverslips.[9][12]
- **Recording Setup:** Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. The extracellular solution contains standard physiological salts, and the intracellular solution in the patch pipette contains a salt solution that mimics the intracellular environment.
- **NMDA Receptor Activation:** NMDA receptor-mediated currents are evoked by the application of NMDA (e.g., 100 μ M) and a co-agonist like glycine (e.g., 10 μ M).[9]
- **Application of 2-Aminoadamantane Hydrochloride:** The compound is applied at various concentrations to the recording chamber to determine its effect on the NMDA-evoked currents.

- Data Analysis: The inhibition of the peak or steady-state current is measured at different concentrations of the antagonist to calculate the IC50 value. The voltage dependence of the block can be assessed by holding the cell at different membrane potentials.[12]

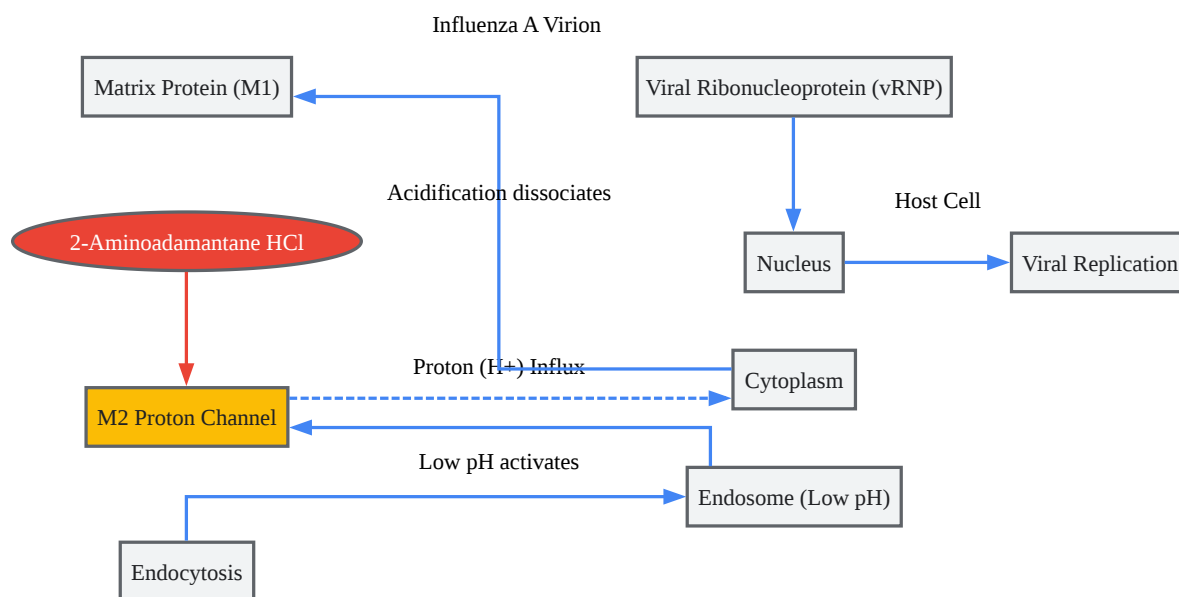
Antiviral Assay: Plaque Reduction Assay

Objective: To determine the concentration of **2-aminoadamantane hydrochloride** required to inhibit influenza A virus replication.

Methodology:

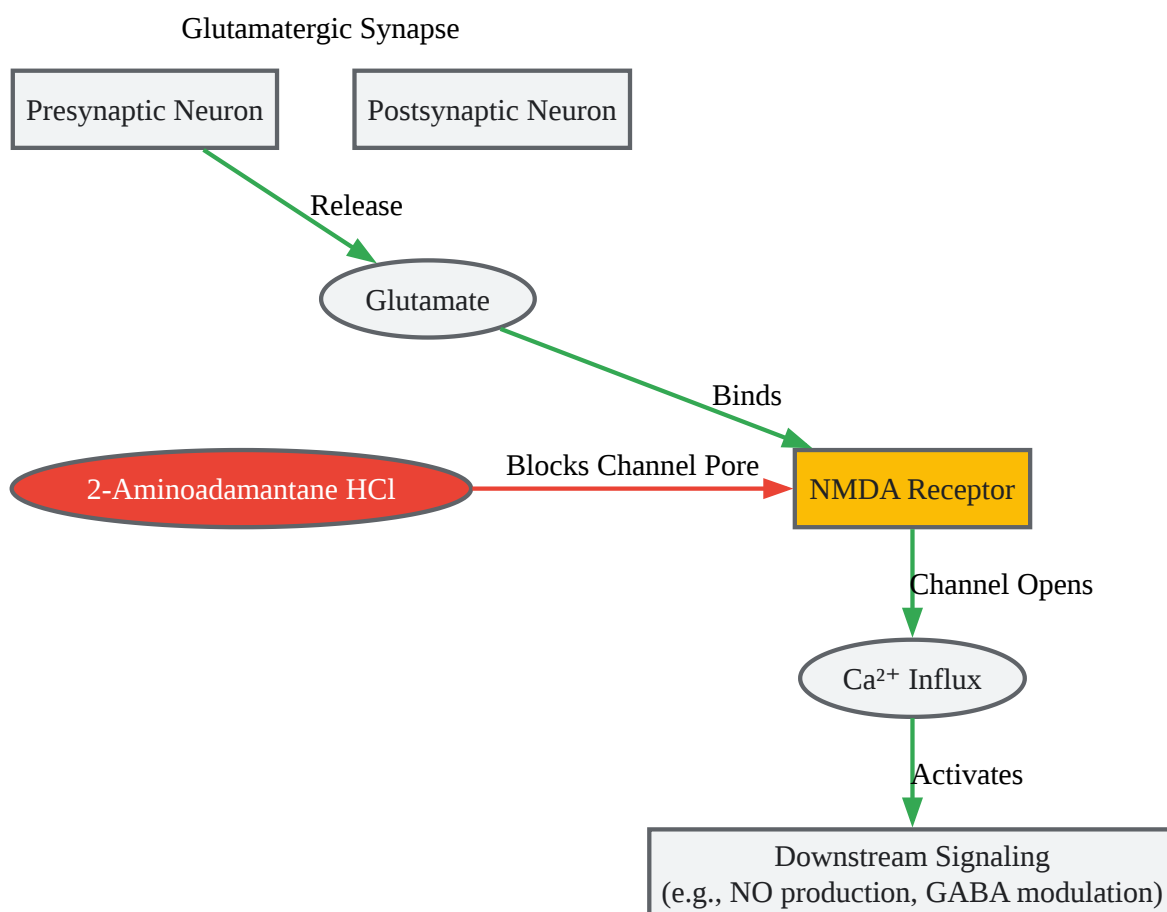
- Cell Seeding: A monolayer of Madin-Darby canine kidney (MDCK) cells is seeded in a multi-well plate and grown to confluence.[13]
- Virus Inoculation: The cell monolayer is infected with a known titer of influenza A virus.[13]
- Drug Treatment: Immediately after infection, the cells are overlaid with a semi-solid medium (e.g., containing Avicel or agarose) containing serial dilutions of **2-aminoadamantane hydrochloride**. [13][14]
- Incubation: The plates are incubated for a period that allows for the formation of viral plaques (typically 2-3 days).
- Plaque Visualization and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques, which appear as clear zones where the virus has lysed the cells.[14] The number of plaques is counted for each drug concentration.
- Data Analysis: The percentage of plaque reduction is calculated for each concentration compared to a no-drug control. The EC50 value (the concentration that inhibits 50% of plaque formation) is then determined.

Signaling Pathways and Experimental Workflows



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Antiviral Mechanism of **2-Aminoadamantane Hydrochloride**.



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NMDA Receptor Antagonism by **2-Aminoadamantane Hydrochloride**.

Conclusion

2-Aminoadamantane hydrochloride possesses distinct and well-characterized biological activities that underpin its therapeutic uses. Its role as an inhibitor of the influenza A M2 proton channel provides a clear example of targeted antiviral therapy. Concurrently, its function as a non-competitive antagonist of the NMDA receptor highlights its importance in modulating glutamatergic neurotransmission in the central nervous system. The quantitative data and experimental protocols detailed in this guide offer a solid foundation for researchers and drug

development professionals working with this multifaceted compound. Further research into the downstream signaling effects of its NMDA receptor antagonism may yet uncover new therapeutic possibilities for **2-aminoadamantane hydrochloride**.

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